molecular formula C19H20N2O5S B12132601 1,3-bis(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

1,3-bis(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B12132601
M. Wt: 388.4 g/mol
InChI Key: PUOXKDHWTDSTRL-UHFFFAOYSA-N
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Description

1,3-bis(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a complex organic compound that belongs to the class of imidazole derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1,3-bis(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The methoxyphenyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted imidazole compounds.

Scientific Research Applications

1,3-bis(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-bis(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,3-bis(4-methoxyphenyl)imidazole: Shares the imidazole core but lacks the thieno and dioxide groups.

    1,3-bis(4-methoxyphenyl)tetrahydroimidazole: Similar structure but without the thieno group.

    1,3-bis(4-methoxyphenyl)thienoimidazole: Contains the thieno group but lacks the dioxide functionality.

Uniqueness

1,3-bis(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is unique due to its combination of methoxyphenyl groups, thieno[3,4-d]imidazole core, and the presence of the dioxide functionality

Properties

Molecular Formula

C19H20N2O5S

Molecular Weight

388.4 g/mol

IUPAC Name

1,3-bis(4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one

InChI

InChI=1S/C19H20N2O5S/c1-25-15-7-3-13(4-8-15)20-17-11-27(23,24)12-18(17)21(19(20)22)14-5-9-16(26-2)10-6-14/h3-10,17-18H,11-12H2,1-2H3

InChI Key

PUOXKDHWTDSTRL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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